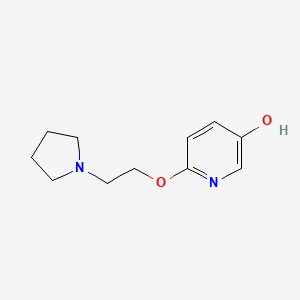
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, also known as 6-PEP, is a synthetic compound with a broad range of applications in the fields of science and medicine. It is a derivative of pyridine, an organic compound found in many biological systems, and is a key intermediate in the synthesis of a variety of pharmaceuticals. 6-PEP has been studied extensively in recent years due to its potential as a therapeutic agent, and its ability to modulate various biochemical and physiological processes.
作用機序
The exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is not yet fully understood. However, it is believed that 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol acts as an inhibitor of various enzymes, ion channels, and other proteins involved in signal transduction pathways. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to interact with various receptors, including opioid, serotonin, and dopamine receptors. These interactions may be responsible for the various biochemical and physiological effects of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol.
Biochemical and Physiological Effects
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, as evidenced by its ability to inhibit the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various ion channels, resulting in the regulation of various cellular processes. Furthermore, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various receptors, resulting in the regulation of various neurotransmitters. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have potential anticancer properties, as it has been found to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a variety of advantages and limitations for laboratory experiments. One of the major advantages of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its ability to modulate various biochemical and physiological processes. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is relatively easy to synthesize, as it can be synthesized using a variety of methods. One of the major limitations of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its potential toxicity, as it has been found to be toxic to various cell lines. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a relatively short half-life, which may limit its use in long-term experiments.
将来の方向性
Given the potential therapeutic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, there are a variety of future directions for research. One potential area of research is the development of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol-based drugs for the treatment of various diseases, such as inflammation, cancer, and neurological disorders. Additionally, further research is needed to better understand the exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol in other areas, such as agriculture and food science.
合成法
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol can be synthesized using a variety of methods, including the Mannich reaction, the Wittig reaction, and the Suzuki reaction. The Mannich reaction is the most commonly used method, as it involves the condensation of an aldehyde or ketone with an amine and a carboxylic acid in the presence of a base. The Wittig reaction is another popular method, which involves the use of a phosphonium salt as a reagent to form an alkene. Finally, the Suzuki reaction is a palladium-catalyzed coupling reaction that is used to form a carbon-carbon bond between two molecules.
科学的研究の応用
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied extensively for its potential therapeutic properties, and has been found to have a variety of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals. 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has also been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(12-9-10)15-8-7-13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXIXCLXOPCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
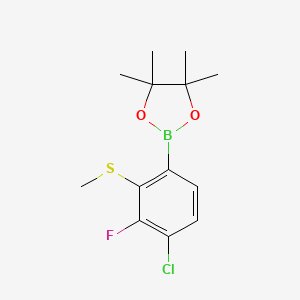
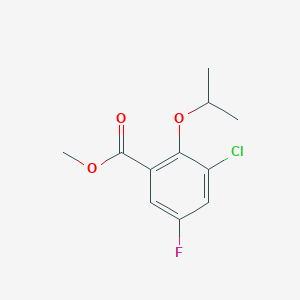

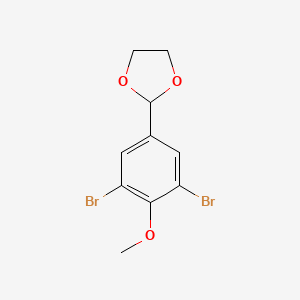
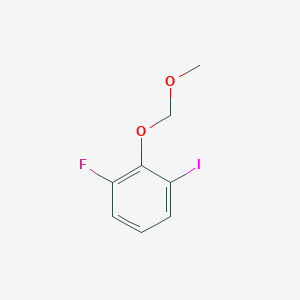
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
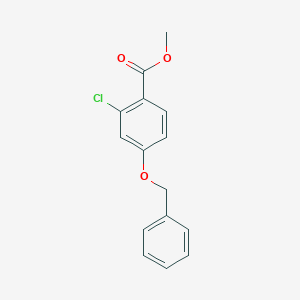
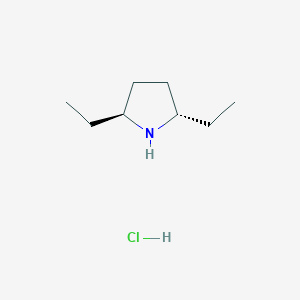

![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
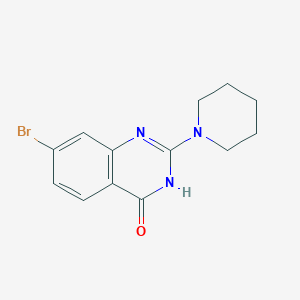
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)